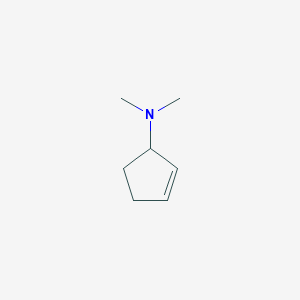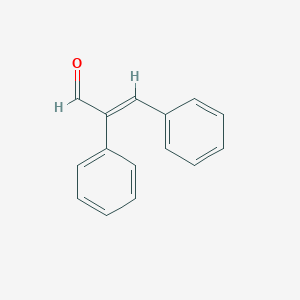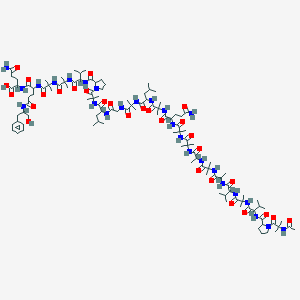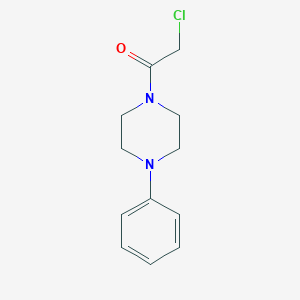
N,N-dimethylcyclopent-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylcyclopent-2-en-1-amine, also known as DMCPA, is a cyclic amine that has been used in scientific research for its potential therapeutic properties. DMCPA has been shown to have a variety of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. In
Mechanism of Action
The mechanism of action of N,N-dimethylcyclopent-2-en-1-amine is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of inflammatory mediators. N,N-dimethylcyclopent-2-en-1-amine has been shown to increase the release of dopamine and reduce the release of glutamate in the brain, which may contribute to its neuroprotective effects. Additionally, N,N-dimethylcyclopent-2-en-1-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
N,N-dimethylcyclopent-2-en-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. N,N-dimethylcyclopent-2-en-1-amine has also been shown to protect against neurodegeneration in animal models of Parkinson's disease. Additionally, N,N-dimethylcyclopent-2-en-1-amine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N,N-dimethylcyclopent-2-en-1-amine has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in high yields. Additionally, it has a low toxicity profile and is well tolerated in animal models. However, N,N-dimethylcyclopent-2-en-1-amine has some limitations for use in lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N,N-dimethylcyclopent-2-en-1-amine. One area of research could focus on the development of more water-soluble derivatives of N,N-dimethylcyclopent-2-en-1-amine, which would make it easier to administer in experiments. Another area of research could focus on the optimization of the synthesis method, to improve the yield and purity of the product. Additionally, further research could be done to elucidate the mechanism of action of N,N-dimethylcyclopent-2-en-1-amine, which would help to better understand its therapeutic potential. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N,N-dimethylcyclopent-2-en-1-amine in humans.
Synthesis Methods
The synthesis of N,N-dimethylcyclopent-2-en-1-amine involves the reaction of cyclopentadiene with dimethylamine in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, which results in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.
Scientific Research Applications
N,N-dimethylcyclopent-2-en-1-amine has been used in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N,N-dimethylcyclopent-2-en-1-amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease. Additionally, N,N-dimethylcyclopent-2-en-1-amine has been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier.
properties
CAS RN |
13044-51-4 |
|---|---|
Product Name |
N,N-dimethylcyclopent-2-en-1-amine |
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
N,N-dimethylcyclopent-2-en-1-amine |
InChI |
InChI=1S/C7H13N/c1-8(2)7-5-3-4-6-7/h3,5,7H,4,6H2,1-2H3 |
InChI Key |
DDWGOYIQAOAERW-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC=C1 |
Canonical SMILES |
CN(C)C1CCC=C1 |
synonyms |
2-Cyclopenten-1-amine,N,N-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium](/img/structure/B80263.png)











